

Spectroscopic Profile of L-Aspartic Acid 4-Benzyl Ester: A Technical Guide

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Compound of Interest

Compound Name: *L-Aspartic acid 4-benzyl ester*

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For researchers, scientists, and professionals in drug development, a comprehensive understanding of the spectroscopic properties of key chemical intermediates is paramount. This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for **L-Aspartic acid 4-benzyl ester**, a crucial building block in peptide synthesis and other pharmaceutical applications.

This document presents a detailed analysis of the ^1H NMR, ^{13}C NMR, and IR spectra of **L-Aspartic acid 4-benzyl ester**. The experimental protocols for obtaining this data are also outlined to ensure reproducibility and accurate interpretation.

Spectroscopic Data

The following tables summarize the key quantitative data obtained from the NMR and IR spectroscopic analyses of **L-Aspartic acid 4-benzyl ester**.

Table 1: ^1H NMR Spectroscopic Data for L-Aspartic Acid 4-Benzyl Ester

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
7.40 - 7.25	m	-	5H, Aromatic (C_6H_5)
5.10	s	-	2H, Benzyl CH_2
4.00 - 3.90	m	-	1H, α -CH
2.95 - 2.80	m	-	2H, β - CH_2

Note: The positions of the amine (NH_2) and carboxylic acid (OH) protons can vary and may appear as broad singlets or exchange with deuterated solvents.

Table 2: ^{13}C NMR Spectroscopic Data for L-Aspartic Acid 4-Benzyl Ester

Chemical Shift (δ) ppm	Assignment
174 - 172	Carbonyl (Ester C=O)
172 - 170	Carbonyl (Carboxylic Acid C=O)
136 - 135	Aromatic (Quaternary C)
129 - 128	Aromatic (CH)
67 - 66	Benzyl CH_2
52 - 50	α -CH
38 - 36	β - CH_2

Table 3: IR Spectroscopic Data for L-Aspartic Acid 4-Benzyl Ester

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400 - 2500	Broad	O-H stretch (Carboxylic Acid), N-H stretch (Amine)
3100 - 3000	Medium	C-H stretch (Aromatic)
2950 - 2850	Medium	C-H stretch (Aliphatic)
~1735	Strong	C=O stretch (Ester)
~1700	Strong	C=O stretch (Carboxylic Acid)
~1600, ~1495, ~1455	Medium-Weak	C=C stretch (Aromatic Ring)
~1250	Strong	C-O stretch (Ester)

Experimental Protocols

The spectroscopic data presented above were obtained using standard laboratory techniques. The following provides a general outline of the methodologies employed.

NMR Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a 300 MHz or 500 MHz spectrometer. The sample is dissolved in a suitable deuterated solvent, commonly Dimethyl Sulfoxide-d₆ (DMSO-d₆) or Deuterium Oxide (D₂O), to a concentration of approximately 10-20 mg/mL.

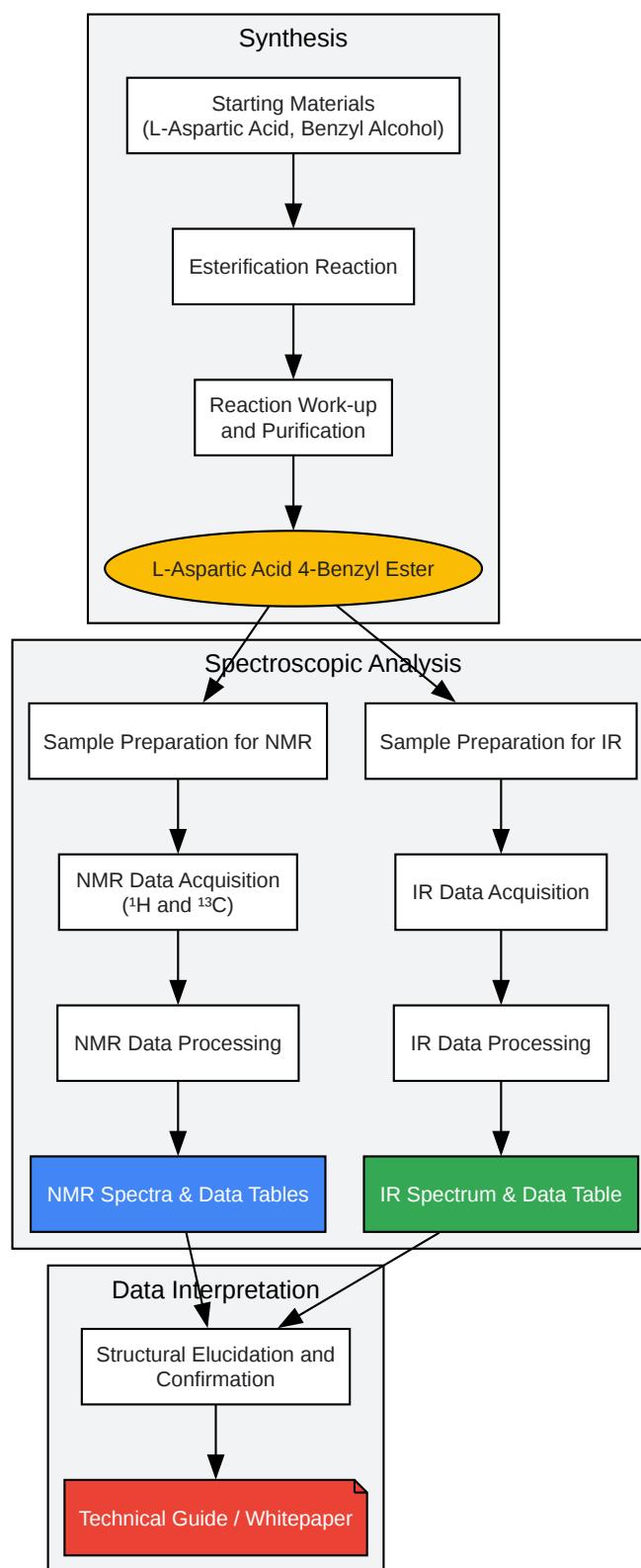
Tetramethylsilane (TMS) is used as an internal standard (0 ppm). For ¹H NMR, the spectral width is typically set from -2 to 12 ppm, while for ¹³C NMR, the range is 0 to 200 ppm. Data is processed with appropriate software to apply Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

IR spectra are generally acquired using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a potassium bromide (KBr) pellet or analyzed as a thin film on a salt plate (e.g., NaCl or KBr). For the KBr pellet method, a small amount of the solid sample is ground with dry KBr and pressed into a transparent disk. The spectrum is recorded over the range of 4000 to 400 cm⁻¹. A background spectrum of the pure KBr pellet is subtracted from the sample spectrum to obtain the final transmittance or absorbance spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of **L-Aspartic acid 4-benzyl ester**.



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Caption: Workflow for Synthesis and Spectroscopic Analysis.

- To cite this document: BenchChem. [Spectroscopic Profile of L-Aspartic Acid 4-Benzyl Ester: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b7780624#spectroscopic-data-for-l-aspartic-acid-4-benzyl-ester-nmr-ir>

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